4-Amino-6-methoxypyrimidine-5-carbonitrile

Beschreibung

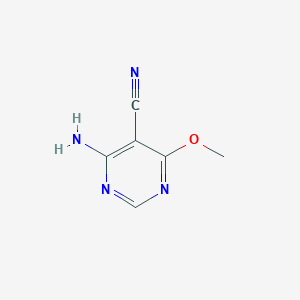

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-amino-6-methoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-6-4(2-7)5(8)9-3-10-6/h3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPIDCXNNNZWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702371 | |

| Record name | 4-Amino-6-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900480-19-5 | |

| Record name | 4-Amino-6-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-Amino-6-methoxypyrimidine-5-carbonitrile (4-A-6-OMP) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₇N₃O, featuring an amino group at the fourth position, a methoxy group at the sixth position, and a nitrile group at the fifth position of the pyrimidine ring. This unique arrangement enhances its reactivity and biological interactions, making it a subject of interest in drug discovery.

Research indicates that 4-A-6-OMP acts as a selective ligand for adenosine receptors, which play crucial roles in various physiological processes. The compound's structural features allow it to effectively bind to these receptors, influencing cellular signaling pathways and potentially modulating enzyme activities .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of 4-A-6-OMP on cancer cell lines. For instance, it has shown significant inhibition of proliferation in prostate cancer (HTB-81) and mouse melanoma (B16) cells. In vitro studies highlighted that certain derivatives of pyrimidine compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

- Cytotoxicity Evaluation :

- Adenosine Receptor Antagonism :

- Synthesis and Derivative Studies :

Comparative Analysis

| Compound | Activity Type | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-Amino-6-methoxypyrimidine | Anticancer | 0.06 | High |

| 4-Amino-5-oxo-pyrido | Anticancer | 0.73 | Moderate |

| Similar Pyrimidine Derivative | General Cytotoxicity | Varies | Low |

Wissenschaftliche Forschungsanwendungen

Cancer Research

One of the most prominent applications of 4-Amino-6-methoxypyrimidine-5-carbonitrile is in the field of oncology. Research has demonstrated its potential as an anticancer agent through the development of derivatives that act as ATP-mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) .

Case Studies

- Cytotoxic Activity : Derivatives of this compound have been synthesized and tested against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). The results indicated significant cytotoxic effects, highlighting the compound's potential for therapeutic development .

- Mechanism of Action : The compound is believed to inhibit cell proliferation by interacting with specific molecular targets involved in DNA synthesis and repair, leading to apoptosis in cancer cells .

Comparative Analysis of Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-methylpyrimidine-5-carbonitrile | Contains an amino group and methyl substituent | Focused on different receptor interactions |

| 2-Amino-4-methoxypyrimidine | Similar core but lacks carbonitrile | Potentially different biological activities |

| 6-Methylpyrimidin-4-amines | Substituted at different positions | May show varied pharmacological profiles |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Studies suggest that it may exhibit effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Pharmaceutical Development

The compound is also being explored for its potential in developing new pharmaceuticals, particularly for treating neurodegenerative diseases. Its ability to interact with biological pathways makes it a valuable building block for synthesizing more complex heterocyclic compounds .

Mechanism of Action in Pharmaceuticals

While the exact mechanism remains under investigation, it is believed that the compound can modulate pathways involved in neurodegeneration and inflammation, which are critical in diseases such as Alzheimer's and Parkinson's .

Industrial Applications

Beyond its research applications, this compound is utilized in the synthesis of various agrochemicals and materials. Its unique chemical properties allow for the development of new compounds that can enhance agricultural productivity or serve as intermediates in industrial processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Findings and Analysis

Electronic Effects: The methoxy group in this compound donates electron density via resonance, increasing nucleophilicity at the 5-position compared to electron-withdrawing groups (e.g., -Cl in 4h) . Methylthio (-SCH₃) derivatives (e.g., in ) exhibit higher metabolic stability due to sulfur’s resistance to oxidation .

Synthetic Accessibility: Three-component reactions () offer higher yields (85–95%) for aryl-substituted derivatives compared to stepwise substitutions (~80%) used for the methoxy analog . Glacial acetic acid is critical for cyclization in dihydropyrimidine syntheses (), whereas ethanol or 2-propanol is preferred for amine substitutions .

Biological Relevance :

- Chlorophenyl and bromophenyl substituents (e.g., 4h, 4j) enhance lipophilicity, improving membrane permeability in antibacterial agents .

- Dioxo-pyrido fused systems () show enhanced kinase inhibition due to rigidified structures .

Contradictions and Limitations

- Spectral Data : While most pyrimidinecarbonitriles show a CN IR stretch near 2212 cm⁻¹ (), the exact δH and δC NMR values vary significantly with substituents, complicating direct comparisons .

- Biological Data: Anticancer activity for this compound is inferred from analogs (), but explicit studies on this compound are lacking .

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 4-amino-6-methoxypyrimidine-5-carbonitrile typically involves:

- Preparation of 4-amino-6-chloropyrimidine intermediates.

- Subsequent nucleophilic substitution of the chlorine at the 6-position with a methoxy group.

- Construction of the pyrimidine-5-carbonitrile core via cyclization reactions involving cyano-containing substrates.

These steps are often carried out under controlled temperature and catalytic conditions to maximize yield and purity.

Preparation of 4-Amino-6-chloropyrimidine Intermediate

A key intermediate in the synthesis is 4-amino-6-chloropyrimidine, which is synthesized by ammonolysis of 4,6-dichloropyrimidine.

- 4,6-Dichloropyrimidine is reacted with ammonia or aminated compounds containing at least one free hydrogen atom.

- The reaction is conducted under atmospheric pressure at 30–60 °C.

- Water is used as a solvent with a molar ratio of 16–33 relative to 4,6-dichloropyrimidine.

- Ammonia is introduced at a molar ratio of 2–8 relative to 4,6-dichloropyrimidine.

- The reaction proceeds until residual 4,6-dichloropyrimidine is ≤0.1% (peak area % by HPLC).

- The product is isolated by solid-liquid separation and drying.

Reaction conditions and yield example:

| Parameter | Value |

|---|---|

| Temperature | 50–60 °C |

| Reaction time | Until residual ≤0.1% |

| Molar ratio (4,6-dichloropyrimidine: ammonia) | 1:2–8 |

| Yield | 89.4% - 92.3% |

| Purity (HPLC area %) | ~99.3% |

This method is scalable and suitable for industrial production, providing high purity intermediates with low impurity content.

Conversion to 4-Amino-6-methoxypyrimidine

The 4-amino-6-chloropyrimidine intermediate undergoes nucleophilic substitution with methanol under alkaline conditions to introduce the methoxy group at the 6-position.

- The 4-amino-6-chloropyrimidine is refluxed with methanol and an alkaline catalyst (e.g., sodium methoxide or potassium carbonate).

- Reaction temperature ranges from 60 to 90 °C.

- The molar ratio of alkaline catalyst to 4-amino-6-chloropyrimidine is 1–4:1.

- The molar ratio of methanol to 4-amino-6-chloropyrimidine is 10–50:1.

- The reaction continues until residual 4-amino-6-chloropyrimidine is ≤0.1% (by HPLC).

- The reaction mixture is concentrated under reduced pressure, dissolved in water, and cooled to crystallize the product.

- The product is isolated by filtration and drying.

$$

\text{4-Amino-6-chloropyrimidine} + \text{CH}_3\text{OH} \xrightarrow[\text{alkaline catalyst}]{60-90^\circ C} \text{4-Amino-6-methoxypyrimidine}

$$

This method is environmentally friendly, cost-effective, and yields high-purity 4-amino-6-methoxypyrimidine suitable for further functionalization.

Synthesis of Pyrimidine-5-carbonitrile Core

The pyrimidine-5-carbonitrile moiety is constructed by cyclization reactions involving cyano-containing substrates such as cyanamide, malononitrile derivatives, or ethyl cyanoacetate.

From Cyanamide and Malononitrile Derivatives:

- 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile is synthesized by reacting 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide in the presence of sodium methoxide catalyst.

- The reaction is performed under solvent-free conditions with reflux for about 4 hours.

- The product is isolated by trituration with ethanol, acidification with dilute HCl, and crystallization.

- This method offers a greener alternative with high yields and facile product isolation.

From Ethyl Cyanoacetate, Thiourea, and Aromatic Aldehydes:

- Cyclocondensation in ethanol with potassium carbonate as catalyst under reflux for 4–8 hours.

- Microwave irradiation can be applied to reduce reaction time to 5–10 minutes and improve yields from 55% to 85%.

- Variations include the use of benzamidine hydrochloride or guanidine as nitrogen sources, with similar cyclization strategies.

-

- Reaction of α-cyano ketones (e.g., benzoyl acetonitrile), guanidine, and aryl aldehydes in DMF with sodium carbonate at 120 °C for 30–60 minutes.

- Microwave-assisted synthesis enhances yields and reduces reaction times.

Summary of synthetic routes and yields:

| Starting Material | Catalyst/Condition | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Cyanamide + methoxy-malononitrile | Sodium methoxide, reflux | ~4 hours | ~49 | Solvent-free, green method |

| Ethyl cyanoacetate + thiourea + aldehyde | K2CO3, ethanol reflux / microwave | 4–8 hours / 5–10 min | 55–85 | Microwave improves yield & time |

| α-Cyano ketone + guanidine + aldehyde | Na2CO3, DMF, 120 °C / microwave | 30–60 min / less | 34–86 | Microwave preferred |

These methods provide versatile routes to pyrimidine-5-carbonitrile derivatives, including this compound, with adaptable conditions for scale-up and functional group tolerance.

Representative Experimental Data

Example from patent literature for 4-amino-6-chloropyrimidine synthesis:

| Parameter | Value |

|---|---|

| 4,6-Dichloropyrimidine | 125.0 g |

| Water | 250.0 g |

| Temperature | 50–55 °C |

| Ammonia (Monomethylamine) | 112 g |

| Reaction completion | Residual DCP 0.0915% |

| Product yield | 110.7 g (89.4%) |

| Purity (HPLC) | 99.31% |

Example for methoxylation step:

| Parameter | Value |

|---|---|

| 4-Amino-6-chloropyrimidine | 4.0 kg |

| Methanol | 10–50 molar excess |

| Alkaline catalyst (e.g., K2CO3) | 1–4 molar equivalent |

| Temperature | 60–90 °C |

| Reaction time | Until residual ≤0.1% |

| Yield | High, typically >85% |

Advantages and Industrial Applicability

- The described methods use readily available and inexpensive starting materials such as 4,6-dichloropyrimidine and cyanide derivatives.

- The reactions proceed under mild conditions (atmospheric pressure, moderate temperatures).

- High yields and purities are achievable with minimal impurities.

- The processes are scalable and environmentally friendly, involving water or alcohol solvents and avoiding harsh reagents.

- Microwave-assisted syntheses offer significant reductions in reaction times and improved yields for pyrimidine-5-carbonitrile derivatives.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Ammonolysis of 4,6-dichloropyrimidine | 4,6-Dichloropyrimidine + NH3 or amines | 30–60 °C, atmospheric pressure | 89–92 | Intermediate 4-amino-6-chloropyrimidine |

| 2. Methoxylation | 4-Amino-6-chloropyrimidine + MeOH + base | 60–90 °C, reflux | >85 | Produces 4-amino-6-methoxypyrimidine |

| 3. Cyclization to pyrimidine-5-carbonitrile | Cyanamide + methoxy-malononitrile or ethyl cyanoacetate + thiourea + aldehydes | Reflux or microwave-assisted | 49–85 | Green, solvent-free or ethanol solvent |

Q & A

Q. What are the standard synthetic routes for 4-amino-6-methoxypyrimidine-5-carbonitrile, and how are reaction conditions optimized?

The compound is synthesized via multicomponent reactions (MCRs) under thermal aqueous conditions, leveraging condensation of aldehydes, amines, and nitrile precursors. Key steps include:

- Reagent selection : Aromatic aldehydes and urea derivatives are common starting materials .

- Temperature control : Reactions are heated under reflux (e.g., 80–100°C) to achieve cyclization .

- Characterization : Post-synthesis, products are validated using IR (to confirm CN and NH₂ groups at ~2212 cm⁻¹ and ~3478 cm⁻¹, respectively), NMR (δH ~3.08 ppm for methoxy groups), and mass spectrometry (e.g., m/z 302 [M⁺] for derivatives) . Optimization involves Design of Experiments (DoE) to vary solvent polarity, pH, and stoichiometry for yield improvement .

Q. How are spectroscopic techniques applied to confirm the structure of this compound derivatives?

Methodological validation includes:

- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2212 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy protons at δH 3.08 ppm, aromatic protons in δH 7.0–8.4 ppm) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 315 [M⁺] for halogenated derivatives) and fragmentation patterns .

Q. What strategies are used to introduce substituents at the 2-, 4-, and 6-positions of the pyrimidine core?

Functionalization involves:

- Nucleophilic substitution : Refluxing with amines (e.g., phenethylamine) replaces methoxy/thiol groups at the 2-position .

- Electrophilic aromatic substitution : Halogens (Cl, Br) are introduced at the 6-position via chlorination/bromination agents like POCl₃ .

- Cross-coupling reactions : Suzuki-Miyaura couplings enable aryl group introduction at the 4-position .

Q. How are solubility and stability profiles assessed for this compound in biological assays?

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a scaffold for:

- Antimicrobial agents : Derivatives show activity against Gram-positive bacteria (e.g., MIC = 8–32 µg/mL) .

- Anticancer leads : Modifications at the 2-position (e.g., piperidinyl groups) enhance cytotoxicity against MCF-7 cells (IC₅₀ ~12 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrimidinecarbonitrile derivatives?

Advanced SAR approaches include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -Br) at the 6-position increases antimicrobial potency (e.g., MIC reduced by 50% vs. -CH₃) .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding to dihydrofolate reductase (DHFR) for antimetabolite activity .

- In vitro assays : Dose-response curves (0.1–100 µM) quantify IC₅₀ values in cancer cell lines .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) are addressed by:

- Standardized protocols : Uniform cell lines (e.g., HepG2), assay durations (48–72 hours), and positive controls (e.g., doxorubicin) .

- Meta-analysis : Compare substituent effects across studies (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) using ANOVA to isolate influential variables .

Q. What advanced analytical methods resolve structural ambiguities in crystalline derivatives?

Q. How are reaction mechanisms elucidated for novel synthetic pathways?

Mechanistic insights are gained via:

- Isotopic labeling : ¹⁵N-labeled amines track incorporation into the pyrimidine ring .

- Kinetic studies : Rate constants (k) measured at varying temperatures reveal rate-limiting steps (e.g., cyclization at 80°C has ΔG‡ = 75 kJ/mol) .

Q. What methodologies enable the design of novel derivatives with improved pharmacokinetic profiles?

Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.